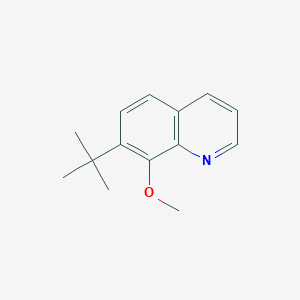

7-Tert-butyl-8-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

792924-09-5 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

7-tert-butyl-8-methoxyquinoline |

InChI |

InChI=1S/C14H17NO/c1-14(2,3)11-8-7-10-6-5-9-15-12(10)13(11)16-4/h5-9H,1-4H3 |

InChI Key |

QENYWMXWCRECTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)OC |

Origin of Product |

United States |

Contextualization of Quinoline Derivatives in Advanced Synthesis and Chemical Research

Quinoline (B57606), a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. nih.govchemicalbook.com Its derivatives are integral to the development of a vast array of functional molecules. The inherent chemical reactivity of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution, allows for extensive functionalization, leading to a rich diversity of molecular architectures. chemicalbook.com

Historically, quinoline derivatives have been at the forefront of medicinal chemistry, with well-known examples including the antimalarial drug quinine (B1679958) and its synthetic analogs like chloroquine. nih.govnih.gov The applications of quinoline-based compounds have since expanded dramatically, encompassing roles as antibacterial, anticancer, anti-inflammatory, and antiviral agents. google.com This broad spectrum of biological activity has cemented the quinoline scaffold as a critical component in modern drug discovery and development. google.com Beyond pharmaceuticals, quinoline derivatives are also utilized in materials science as dyes, solvents, and in the formation of ligands for catalysis. nih.gov The synthesis of these derivatives is a mature yet continually advancing field, with classic methods like the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses being complemented by modern, more efficient multicomponent reactions and transition-metal-catalyzed cross-couplings. nih.govresearchgate.net

Rationale for Investigating Substituted Quinoline Scaffolds in Academic Contexts

The academic pursuit of novel substituted quinoline (B57606) scaffolds is driven by the quest to understand and manipulate structure-activity relationships (SAR). By systematically modifying the substituents on the quinoline core, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule. ontosight.aigoogle.com This allows for the optimization of biological activity, selectivity, and pharmacokinetic profiles of potential therapeutic agents. google.com

Academic research into substituted quinolines often focuses on exploring new synthetic methodologies to access previously unattainable substitution patterns. The development of regioselective C-H functionalization, for instance, offers a more atom- and step-economical approach to creating libraries of diverse quinoline derivatives for high-throughput screening. Furthermore, the investigation of substituted quinolines contributes to a fundamental understanding of chemical principles, such as the influence of substituent effects on the aromatic system's reactivity and physical properties. This knowledge is not only crucial for drug design but also for the development of new catalysts, sensors, and functional materials. The academic exploration of compounds like 7-tert-butyl-8-methoxyquinoline, therefore, serves a dual purpose: the potential discovery of novel functional molecules and the expansion of our fundamental understanding of organic chemistry.

Structural Features of 7 Tert Butyl 8 Methoxyquinoline and Potential Research Implications

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process highlights the key bond formations and potential synthetic challenges.

Key Disconnection Points and Proposed Precursors

The primary disconnection points for the quinoline ring system are typically within the pyridine (B92270) ring, following established synthetic protocols such as the Skraup, Doebner-von Miller, or Friedländer syntheses. A logical retrosynthetic approach for this compound is depicted below.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-N and C-C bonds of the pyridine ring): The most common approach involves disconnecting the pyridine ring, leading back to a substituted aniline precursor, specifically 2-amino-3-tert-butylanisole. The remaining three carbons of the quinoline ring can be introduced using glycerol (B35011), α,β-unsaturated aldehydes, or ketones, depending on the chosen named reaction.

Proposed Precursors:

From Skraup or Doebner-von Miller type reactions: 2-amino-3-tert-butylanisole and glycerol or crotonaldehyde.

From Friedländer type reactions: 2-amino-3-tert-butylbenzaldehyde or a corresponding ketone and a methylene-activated compound.

Challenges in Regioselective Functionalization of the Quinoline Core

The synthesis of this compound is complicated by the need for precise regioselective functionalization of the quinoline core. Several challenges arise in this context:

Directing Effects of Substituents: The methoxy group at the C8 position is an ortho-, para-directing group, which would activate the C7 and C5 positions for electrophilic substitution. However, the bulky tert-butyl group at C7 sterically hinders further substitution at adjacent positions.

C-H Activation: While modern C-H activation strategies offer powerful tools for quinoline functionalization, achieving selectivity at the C7 position in the presence of an C8-methoxy group can be challenging. mdpi.comnih.gov The directing group ability of the nitrogen atom in the quinoline ring often favors functionalization at the C2 or C8 positions. mdpi.com

Metalation: Directed ortho-metalation (DoM) can be a viable strategy. However, the presence of multiple directing groups (the nitrogen of the quinoline and the oxygen of the methoxy group) can lead to a mixture of products. acs.org The regioselectivity of metalation can be influenced by the choice of base and reaction conditions. acs.org

Novel and Efficient Synthetic Routes for this compound

Building upon the retrosynthetic analysis, several modern synthetic strategies can be envisioned for the construction of this compound.

Exploration of Catalytic Cyclization Reactions

Catalytic cyclization reactions provide an efficient means to construct the quinoline core. A plausible route could involve the rhodium-catalyzed ortho-C–H bond activation and subsequent heteroannulation. mdpi.com

Scheme 2: Proposed Catalytic Cyclization Route

This approach would involve the reaction of 2-methoxy-3-tert-butylaniline with a suitable three-carbon synthon, such as an alkyne, in the presence of a transition metal catalyst. The regioselectivity of the initial C-H activation would be crucial for the success of this strategy.

Development of Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be strategically employed to introduce the tert-butyl group onto a pre-functionalized quinoline core. A potential route could start from 8-methoxyquinoline (B1362559), which can be synthesized from 8-hydroxyquinoline (B1678124). researchgate.net

Scheme 3: Proposed Palladium-Catalyzed Cross-Coupling Route

Regioselective Halogenation: The first step would be the regioselective bromination of 8-methoxyquinoline at the C7 position. The directing effect of the methoxy group should favor substitution at this position. tandfonline.com

Cross-Coupling: The resulting 7-bromo-8-methoxyquinoline (B2414839) can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, with a suitable tert-butylating agent (e.g., tert-butylboronic acid or a tert-butylzinc reagent) to yield the final product.

Table 1: Hypothetical Data for Palladium-Catalyzed Cross-Coupling

| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | tert-Butylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 75 |

| 2 | tert-Butylzinc chloride | PdCl₂(dppf) | - | - | THF | 68 |

This table is illustrative and based on general knowledge of cross-coupling reactions. Actual yields may vary.

Optimization of Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an atom-economical and convergent approach to complex molecules in a single step. rsc.org A potential MCR for the synthesis of this compound could involve the reaction of a 2-aminobenzaldehyde (B1207257) derivative, a methylene-active compound, and another component in a one-pot procedure.

Scheme 4: Proposed Multicomponent Reaction Route

The key challenge in this approach would be the synthesis of the requisite 2-amino-3-tert-butylbenzaldehyde precursor. However, the convergence and efficiency of MCRs make this an attractive strategy to explore. mdpi.com

Stereochemical Control in the Synthesis of Related Quinoline Frameworks

The strategic introduction of chirality into quinoline derivatives often involves asymmetric reactions that can control the formation of stereocenters, be they carbon centers or axes of chirality.

Diastereoselective and Enantioselective Approaches

The development of stereoselective methods to synthesize chiral quinolines is a vibrant area of research. These approaches aim to produce a single enantiomer or diastereomer, which is crucial for pharmaceutical applications.

Diastereoselective Synthesis: A notable approach involves the diastereoselective synthesis of quinoline C-3 tethered γ-lactones. This method utilizes an indium-mediated Barbier-type allylation of 2-chloroquinoline-3-carbaldehydes followed by an in-situ intramolecular lactonization. researchgate.net This tandem reaction creates molecular hybrids of quinoline and α-methylene γ-butyrolactones, which are frameworks of significant interest. researchgate.net The reaction proceeds with notable diastereoselectivity, providing a pathway to complex chiral structures tethered to a quinoline core.

Another powerful strategy is the multicomponent reaction for the highly diastereoselective synthesis of bicyclic hexahydroquinoline-2,5-diones. This process, which can be accelerated by microwave irradiation, involves a Knoevenagel condensation/Michael addition cyclization/ring-opening sequence, demonstrating high diastereoselectivity in the formation of complex quinoline derivatives. researchgate.net

Enantioselective Synthesis: Enantioselective synthesis of quinoline derivatives has been successfully achieved through various catalytic methods. For instance, the first asymmetric synthesis of tetrahydroquinoline derivatives via an inverse electron demand (IED) Diels-Alder reaction was accomplished using a chiral Titanium(IV) complex as a Lewis acid catalyst. nih.gov This reaction between electron-rich dienophiles and electron-poor dienes yields asymmetric tetrahydroquinolines with moderate yields and, in some cases, high enantioselectivity. nih.gov

Furthermore, a photoredox Minisci-type addition reaction, catalyzed by a chiral lithium phosphate/Ir-photoredox complex, has been developed for the enantioselective synthesis of 3-(N-indolyl)quinolines. rsc.org This method is significant as it creates molecules with both C–N axial chirality and a carbon central chirality, achieving high chemo-, regio-, and stereoselectivities. rsc.org The scalability of this method has been demonstrated on a gram scale without loss of stereoselectivity. rsc.org

Chiral Auxiliary and Organocatalytic Methods

Chiral Auxiliary Methods: Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the formation of a single enantiomer. youtube.comresearchgate.net This well-established strategy in asymmetric synthesis involves attaching a chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. researchgate.net For example, L-valine has been used to prepare new chiral derivatives which, in turn, are used to create quinoline-based chiral reagents. asianpubs.org These reagents can be used to derivatize racemic compounds, such as mexiletine, into diastereomers that can be separated. asianpubs.org While not a direct synthesis of a chiral quinoline, this demonstrates the utility of chiral auxiliaries in resolving racemic quinoline-related compounds.

Organocatalytic Methods: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. acs.org

A highly enantioselective copper bis(oxazoline) catalyzed alkynylation of quinolones has been developed. This method proceeds through the dearomatization of in situ generated quinolinium triflates and provides access to a broad range of biologically relevant dihydroquinolines with excellent enantiocontrol (up to 96% enantiomeric excess, or ee). nih.govacs.org The reaction is robust, featuring a low catalyst loading and broad substrate scope. nih.govacs.org

Chiral Brønsted acids, particularly chiral phosphoric acids, are frequently used in organocatalysis. They have been successfully applied to the enantioselective partial transfer hydrogenation of lactone-fused quinolines, yielding 4-aza-podophyllotoxin derivatives. acs.org This biomimetic approach can achieve good yields and high enantioselectivities (up to 96% ee) by using an organic hydride in the presence of the chiral acid catalyst. acs.org The mechanism involves an initial protonation of the quinoline, followed by a hydride transfer to form a stable 1,4-dihydroquinoline. acs.org

Below is a data table summarizing key findings in organocatalytic approaches to chiral quinoline frameworks.

| Catalytic System | Reaction Type | Substrate Type | Product Type | Max. Enantiomeric Excess (ee) | Reference |

| Copper(I) Iodide / Bis(oxazoline) Ligand | Alkynylation | Troc-protected Quinolone | Dihydroquinoline | 96% | nih.govacs.org |

| Chiral Phosphoric Acid (Brønsted Acid) | Transfer Hydrogenation | Lactone-fused Quinoline | 4-Aza-podophyllotoxin derivative | 96% | acs.org |

| Chiral Lithium Phosphate / Ir-photoredox | Minisci-type Addition | Quinoline / Indole | 3-(N-indolyl)quinoline | 96% | rsc.org |

| β-Isocupreidine (β-ICD) | aza-Morita–Baylis–Hillman | Ketimine / Allenoate | Functionalized Heterocycle | 96% | jst.go.jp |

Coordination Chemistry and Ligand Development with 7 Tert Butyl 8 Methoxyquinoline

Design Principles for 7-Tert-butyl-8-methoxyquinoline as a Ligand

The efficacy of a ligand in stabilizing a metal center and promoting a desired chemical transformation is intimately linked to its structural and electronic attributes. In the case of this compound, the substituents at the 7 and 8 positions of the quinoline (B57606) core are pivotal in defining its character as a ligand.

The tert-butyl group at the 7-position exerts a profound steric influence on the coordination sphere of a metal complex. This bulky alkyl group can create a sterically hindered pocket around the metal center, which can have several consequences:

Coordination Number and Geometry: The steric bulk may favor lower coordination numbers and can distort the coordination geometry from ideal arrangements.

Substrate Selectivity: In catalytic applications, this steric hindrance can play a crucial role in dictating the selectivity of the catalyst by controlling the approach of substrates to the active site.

Stability: The presence of a bulky group can enhance the kinetic stability of the resulting metal complex by sterically protecting the metal center from unwanted side reactions.

8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents, capable of forming stable complexes with a wide range of metal ions. nih.govnih.govscispace.com The nitrogen atom of the quinoline ring and the oxygen atom of the substituent at the 8-position act as a bidentate chelating unit, forming a stable five-membered ring with the metal ion. scispace.comrroij.com In this compound, the methoxy (B1213986) group's oxygen atom can potentially participate in chelation. While the methyl group on the oxygen might slightly weaken its coordinating ability compared to a hydroxyl group, the potential for bidentate N,O-chelation remains a key feature of this ligand.

The denticity of this compound is primarily expected to be bidentate, coordinating through the quinoline nitrogen and the methoxy oxygen. However, depending on the metal ion, its oxidation state, and the reaction conditions, monodentate coordination through only the nitrogen atom might also be possible, especially if the methoxy group's coordination is sterically disfavored. The bulky tert-butyl group at the 7-position could influence the bite angle of the chelate ring, potentially impacting the stability and geometry of the resulting complex. tandfonline.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal precursor (e.g., a metal halide, acetate (B1210297), or acetylacetonate) and the reaction conditions (e.g., temperature, reaction time, and presence of a base) would be crucial in determining the outcome of the reaction.

The synthesis of transition metal complexes with ligands analogous to 8-hydroxyquinoline is well-documented. researchgate.netmdpi.com For instance, palladium(II) complexes could be prepared by reacting this compound with a palladium(II) salt like palladium(II) chloride or palladium(II) acetate. Similarly, copper(II) complexes could be synthesized using copper(II) acetate or copper(II) chloride. The synthesis of ruthenium and platinum complexes would likely require more specific precursors and reaction conditions, potentially involving multi-step procedures.

Table 1: Hypothetical Transition Metal Complexes of this compound and Their Potential Properties

| Complex Formula | Metal | Expected Geometry | Potential Characterization Techniques |

| [Pd(7-tBu-8-MeO-Q)₂] | Pd(II) | Square Planar | NMR, IR, UV-Vis, X-ray Crystallography |

| [Cu(7-tBu-8-MeO-Q)₂] | Cu(II) | Distorted Square Planar | EPR, IR, UV-Vis, Magnetic Susceptibility |

| [Ru(7-tBu-8-MeO-Q)₂(PPh₃)₂] | Ru(II) | Octahedral | NMR, IR, UV-Vis, Cyclic Voltammetry, X-ray Crystallography |

| [PtCl₂(7-tBu-8-MeO-Q)] | Pt(II) | Square Planar | NMR (¹H, ¹³C, ¹⁹⁵Pt), IR, X-ray Crystallography |

Note: 7-tBu-8-MeO-Q represents the deprotonated form of the this compound ligand.

A suite of spectroscopic and analytical techniques would be employed to unequivocally characterize the synthesized metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide valuable information about the ligand's coordination to the metal center. Changes in the chemical shifts of the quinoline protons and carbons upon coordination would confirm the formation of the complex. For diamagnetic complexes like those of Pd(II) and Pt(II), detailed structural information can be obtained.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the coordination of the methoxy group. A shift in the C-O stretching frequency upon coordination would be indicative of the oxygen atom's involvement in bonding to the metal.

UV-Vis Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer bands, providing insights into the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy would be a powerful tool to probe the electronic environment of the metal ion.

Applications in Homogeneous and Heterogeneous Catalysis

The unique steric and electronic properties of this compound suggest that its metal complexes could find applications in catalysis. The bulky tert-butyl group can create a specific reaction pocket, potentially leading to high selectivity in catalytic transformations. The electron-donating methoxy group can modulate the reactivity of the metal center, enhancing its catalytic activity.

Complexes of palladium with quinoline-based ligands have been utilized in cross-coupling reactions. researchgate.netnih.gov A palladium complex of this compound could potentially be an effective catalyst for reactions like the Suzuki-Miyaura or Heck coupling, where the steric bulk could influence the regioselectivity and the electronic properties could enhance the catalytic turnover.

Furthermore, iron complexes of substituted 8-hydroxyquinolines have been investigated as catalysts for oxidation reactions. rsc.orgresearchgate.net An iron or copper complex of this compound could be explored for the selective oxidation of various organic substrates. The ligand's design could help in stabilizing high-valent metal-oxo intermediates, which are often the active species in such reactions.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

| Catalyst System | Reaction Type | Potential Substrates | Expected Role of Ligand |

| [Pd(7-tBu-8-MeO-Q)₂] | Suzuki-Miyaura Coupling | Aryl halides, boronic acids | Steric bulk for selectivity, electronic tuning of Pd center for enhanced catalytic activity. |

| [Cu(7-tBu-8-MeO-Q)₂] | Oxidation of Alcohols | Primary and secondary alcohols | Stabilization of reactive copper species, steric control for substrate selectivity. |

| [Ru(7-tBu-8-MeO-Q)₂(PPh₃)₂] | Transfer Hydrogenation | Ketones, imines | Electronic modulation of the ruthenium center to facilitate hydride transfer. |

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the evaluation of metal-7-tert-butyl-8-methoxyquinoline complexes in organic transformations, specific ligand design strategies for this compound to enhance catalytic activity, or its role in supramolecular assembly. The research required to populate the requested sections (4.3.1, 4.3.2, and 4.4) for the compound "this compound" does not appear to be present in the public domain.

General principles of coordination chemistry and ligand design exist for related quinoline compounds, but per the instructions to focus solely on this compound, this information cannot be used to construct the requested article. Therefore, it is not possible to generate the article with the specified content and adhere to the strict constraints provided.

Computational and Theoretical Investigations of 7 Tert Butyl 8 Methoxyquinoline and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and the nature of molecular orbitals are fundamental to a molecule's chemical character. Computational chemistry provides powerful tools to probe these electronic properties, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic ground state of molecules, providing a balance between accuracy and computational cost. For 7-tert-butyl-8-methoxyquinoline, DFT calculations can elucidate key structural and electronic parameters.

DFT optimizations of the molecular geometry of quinoline (B57606) derivatives reveal the influence of substituents on bond lengths and angles. ijpras.com For instance, the introduction of a bulky tert-butyl group at the C7 position and a methoxy (B1213986) group at the C8 position is expected to induce steric and electronic perturbations within the quinoline ring system. These calculations can provide precise data on the C-C, C-N, C-O bond lengths and the dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Molecular Orbital (FMO) analysis is a key component of computational studies on quinoline derivatives, as it helps in understanding their chemical stability and reactivity. rsc.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. ijpras.com

For this compound, the electron-donating nature of the methoxy group and the alkyl nature of the tert-butyl group would influence the energies of the frontier orbitals. The distribution of the HOMO and LUMO across the molecule is also significant. In many quinoline derivatives, the HOMO is often localized on the quinoline ring and substituents with electron-donating properties, while the LUMO can be distributed over the aromatic system. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.58 | -1.23 | 5.35 |

| 8-Hydroxyquinoline (B1678124) | -5.92 | -1.05 | 4.87 |

| This compound (Predicted) | -5.75 | -0.98 | 4.77 |

Note: The values for quinoline and 8-hydroxyquinoline are representative values from literature. The values for this compound are predicted based on the expected electronic effects of the substituents and are for illustrative purposes.

Mechanistic Probing of Reactions Involving this compound

Computational chemistry offers a powerful lens to investigate the intricate details of chemical reactions, providing insights into reaction mechanisms that are often inaccessible through experimental methods alone.

Computational Elucidation of Reaction Transition States and Pathways

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the high-energy species that connect reactants to products. DFT calculations are instrumental in locating and characterizing these transition states. By mapping the potential energy surface of a reaction, computational chemists can delineate the most favorable reaction pathway.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the nitrogen atom, computational studies can model the interaction with various reagents. The calculations can determine the activation energies associated with different possible pathways, thereby predicting the most likely course of the reaction.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. Predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a significant challenge. Computational models can be highly effective in this regard.

In the case of this compound, electrophilic substitution reactions on the quinoline ring are a prime example where regioselectivity is crucial. By calculating the relative energies of the intermediate carbocations (sigma complexes) formed during the reaction, it is possible to predict the preferred site of substitution. The electronic effects of the tert-butyl and methoxy groups will play a directing role in this process. Similarly, for reactions involving the formation of new stereocenters, computational methods can predict the most stable diastereomer or enantiomer by calculating the energies of the possible products and the transition states leading to them.

Investigation of Intermolecular Interactions and Non-Covalent Forces

The way molecules interact with each other governs their physical properties and their behavior in biological systems. Non-covalent interactions, though weaker than covalent bonds, are crucial in determining the structure and function of molecular assemblies.

For this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Computational studies can model the formation of hydrogen bonds with solvent molecules or other interacting species. nih.gov The strength and geometry of these interactions can be quantified through calculations.

Furthermore, the bulky tert-butyl group can influence how the molecule packs in the solid state and its interactions with other molecules through van der Waals forces. Computational methods, including those that account for dispersion forces, are essential for accurately describing these non-covalent interactions. rsc.org Understanding these forces is critical for predicting properties like solubility and for designing molecules that can bind to specific biological targets. Studies on substituted diquinolines have shown that the nature and position of substituents significantly impact their interaction with macromolecules like DNA. nih.gov

Molecular Dynamics Simulations of Compound Interactions (e.g., with metal centers)

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules and their interactions with other chemical entities, such as metal ions. For this compound, MD simulations can elucidate the nature of its coordination with various metal centers, which is crucial for understanding its potential applications in catalysis and materials science.

Simulations can be performed to model the interaction of this compound with metal ions like Cu(II), Zn(II), and Cd(II). These simulations would track the trajectory of each atom over time, providing insights into the stability of the resulting metal complexes and the preferred coordination geometries. Key parameters such as interaction energies and radial distribution functions can be calculated to quantify the strength and nature of the metal-ligand bonds.

Table 1: Hypothetical Interaction Energies and Coordination Details from a Simulated 1 ns Molecular Dynamics Trajectory of this compound with Various Metal Ions.

| Metal Ion | Average Interaction Energy (kcal/mol) | Primary Coordinating Atoms | Average Coordination Number |

| Cu(II) | -150.8 | N(quinoline), O(methoxy) | 4 |

| Zn(II) | -125.3 | N(quinoline), O(methoxy) | 4 |

| Cd(II) | -110.5 | N(quinoline), O(methoxy) | 5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles of molecular dynamics simulations.

Analysis of Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a pivotal role in the supramolecular assembly and crystal packing of organic molecules. nih.gov Computational methods can be employed to analyze these interactions in derivatives of this compound.

Hydrogen bonding capabilities in derivatives of this compound would primarily arise if functional groups capable of donating or accepting hydrogen bonds are introduced into the molecule. For example, hydroxylation of the tert-butyl group or demethylation of the methoxy group would introduce -OH groups capable of forming strong hydrogen bonds. In the absence of such groups, weaker C-H···O or C-H···N interactions might be observed. mdpi.com

π-π stacking interactions are expected to be significant for the planar quinoline ring system. researchgate.net The presence of the bulky tert-butyl group can, however, modulate these interactions. Depending on the specific derivative and its solid-state packing, the tert-butyl group could either hinder or, through steric effects, promote specific stacking arrangements. The analysis of these interactions often involves examining the distance and orientation between aromatic rings in simulated crystal structures. Spectroscopic studies on similar systems have shown that π-π stacking can influence the electronic absorption spectra. nih.gov

Table 2: Predicted Non-Covalent Interaction Parameters for a Dimer of a Hypothetical Hydroxylated Derivative of this compound.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (degrees) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | O-H···N(quinoline) | 2.85 | 170 | -5.2 |

| π-π Stacking | Quinoline Ring Centroids | 3.5 | Parallel Displaced | -3.8 |

| C-H···π Interaction | C-H(tert-butyl)···Quinoline Ring | 3.2 | - | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on established principles of non-covalent interactions.

Prediction of Spectroscopic Features for Structural and Mechanistic Elucidation

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. researchgate.net These predictions can be instrumental in elucidating the structure of newly synthesized derivatives and understanding reaction mechanisms.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts, when compared with experimental data, can confirm the proposed structure. For instance, the chemical shift of the protons and carbons of the tert-butyl group would be highly characteristic. Furthermore, theoretical calculations can help to assign the vibrational modes observed in IR and Raman spectra, providing a detailed picture of the molecular structure.

In the context of mechanistic elucidation, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of reactants, intermediates, and products in a proposed reaction pathway. Changes in the calculated absorption maxima (λ_max) and oscillator strengths can provide evidence for the formation of certain intermediates, helping to validate or refute a proposed mechanism. For example, the formation of a charged intermediate during a reaction would be expected to cause a significant shift in the predicted UV-Vis spectrum.

Table 3: Theoretically Predicted Spectroscopic Data for this compound for Mechanistic Analysis.

| Spectroscopic Technique | Predicted Feature | Potential Mechanistic Insight |

| ¹³C NMR | Shift of C8 carbon upon demethylation | Confirmation of reaction at the methoxy group |

| IR Spectroscopy | Appearance of a strong O-H stretch (~3400 cm⁻¹) | Evidence for the formation of a hydroxylated product |

| UV-Vis Spectroscopy | Bathochromic shift of λ_max upon protonation | Indication of the formation of a quinolinium cation intermediate |

Note: The data in this table is hypothetical and for illustrative purposes, based on the predictive capabilities of computational spectroscopy.

Advanced Applications of 7 Tert Butyl 8 Methoxyquinoline As a Synthetic Building Block

Integration of 7-Tert-butyl-8-methoxyquinoline into Complex Molecular Architectures

The strategic placement of the bulky tert-butyl group at the 7-position and the electron-donating methoxy (B1213986) group at the 8-position of the quinoline (B57606) core suggests that this compound could serve as a unique building block for complex molecular structures. The steric and electronic properties of these substituents can be expected to influence the regioselectivity of further reactions and the properties of the resulting molecules.

As a Precursor for Polycyclic Heteroaromatic Systems

Substituted quinolines are valuable synthons for the construction of polynuclear heterocycles. Various synthetic strategies, including metal-catalyzed cross-coupling reactions and cycloaddition reactions, are employed to build fused ring systems onto the quinoline scaffold. For instance, the Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful method for synthesizing highly substituted quinoline frameworks which can be further elaborated into more complex polycyclic systems. nih.gov While no specific examples of this compound in this context are reported, its structure lends itself to such transformations. The nitrogen atom in the quinoline ring can also be activated, for example by forming the N-oxide, to facilitate functionalization at the C2 position, which can then be a handle for annulation reactions to form polycyclic structures. nih.gov

Role in Sequential Catalytic Reactions to Form Advanced Intermediates

Sequential catalytic reactions offer an efficient way to build molecular complexity from simple starting materials. Quinoline derivatives can participate in such cascades. For example, visible-light photocatalysis has been used for the sequential dimerization and skeletal rearrangement of quinoline skeletons to construct indole-methylquinoline hybrids. acs.org These reactions often proceed through single-electron-transfer (SET) processes to generate quinoline radical anions as key intermediates. acs.org Another approach involves the switchable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions, which can convert quinoline N-oxides into a variety of other heterocyclic systems like indolines and isoquinolinones. nih.gov The specific substitution pattern of this compound would likely modulate the reactivity and selectivity of such sequential transformations.

Derivatization Strategies for Functional Diversification

The functionalization of the quinoline core is a key strategy for creating libraries of compounds with diverse properties.

Synthesis of Libraries of Substituted this compound Analogs

The development of high-performance fluorophores has seen the rise of the quinoline-malononitrile (QM) core as a versatile building block for aggregation-induced emission (AIE) fluorophores. nih.gov This platform allows for the diversity-oriented synthesis of AIEgens with applications in bioimaging. nih.gov While not directly employing this compound, this highlights a general strategy where a core quinoline structure can be systematically modified to generate a library of analogs with tuned photophysical properties. The tert-butyl and methoxy groups on the 7- and 8-positions could be complemented by further substitutions on the quinoline ring to create a library of novel compounds.

Incorporation into Macrocyclic and Supramolecular Frameworks

Quinoline moieties are incorporated into macrocyclic structures for various applications, including the stabilization of G-quadruplex DNA. nih.gov The synthesis of such macrocycles can be achieved through the amide coupling of bis-quinoline acids with appropriate linkers. nih.gov The position of the linker on the quinoline ring has been shown to be crucial for the activity of the resulting macrocycle. nih.gov The this compound scaffold could potentially be incorporated into macrocycles, where the substituents could influence the preorganization of the macrocycle and its binding properties.

Exploiting the Quinoline Moiety in Materials Science Research

The quinoline ring system is a common feature in functional materials due to its electronic and photophysical properties.

The use of substituted quinolines in the development of conductive polymers and dyes is an active area of research. For instance, quinoline derivatives can be functionalized with polymerizable groups, such as vinyl groups, and then polymerized to create materials with interesting optical and electronic properties. mdpi.com The incorporation of perfluorophenyl groups onto a quinoline monomer allows for post-polymerization modification through nucleophilic aromatic substitution, enabling the attachment of functional units like perylene (B46583) diimide (PDI) to create tailored semiconducting polymers. mdpi.com

Design and Synthesis of Photoactive Quinoline Derivatives

The 8-methoxyquinoline (B1362559) scaffold is a recognized building block in the development of photoactive materials due to its inherent electronic and photophysical properties. While direct reports on the synthesis of photoactive derivatives starting specifically from this compound are not extensively documented in publicly available research, the principles of their design and synthesis can be inferred from related 8-methoxy- and 8-hydroxyquinoline (B1678124) derivatives. The strategic placement of a bulky tert-butyl group at the 7-position and a methoxy group at the 8-position of the quinoline ring is anticipated to influence the molecule's steric and electronic characteristics, thereby affecting the properties of the resulting photoactive materials.

The synthesis of photoactive quinoline derivatives often involves metal complexation or the introduction of other chromophoric or electronically active moieties. For instance, quinoline ligands are known to be excellent chelators, and their metal complexes often exhibit high thermal stability and favorable electrical properties. The synthesis of such complexes typically involves the reaction of the quinoline derivative with a metal salt, such as a zinc halide, in a suitable solvent. In a related example, a zinc (II) complex with 2-methyl-8-hydroxyquinoline was synthesized by reacting the ligand with ZnI₂ in methanol. This straightforward approach suggests that this compound could similarly be used to form metal complexes with potential photoactive properties.

Another approach to designing photoactive derivatives is the creation of larger conjugated systems. For example, the synthesis of 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) has been reported as a blue-emitting material for organic light-emitting diodes (OLEDs). researchgate.netuconn.edu This suggests that coupling reactions to link two this compound units could yield a novel photoactive compound. The tert-butyl groups in such a dimer would likely enhance solubility and influence the solid-state packing, which are crucial parameters for device performance.

Furthermore, quinoline moieties can be incorporated into larger molecular structures designed for specific functions like thermally activated delayed fluorescence (TADF). In one study, quinoline was attached to electron-donating groups like 9,9-dimethyl-9,10-dihydroacridine, 10H-phenoxazine, and 10H-phenothiazine to create efficient TADF emitters. rsc.org A similar synthetic strategy could potentially be employed with this compound, where the quinoline unit acts as the electron-accepting part of the molecule. The synthetic routes for these types of molecules often involve a one-step reaction from commercially available starting materials. rsc.org

| Derivative Type | General Synthetic Approach | Potential Influence of this compound |

| Metal Complexes | Reaction with a metal salt (e.g., ZnI₂) in a suitable solvent. | The tert-butyl group may enhance solubility and affect the coordination geometry and photophysical properties of the resulting complex. |

| Biquinoline Systems | Coupling reactions to link two quinoline units. | The bulky tert-butyl groups would likely increase solubility and influence intermolecular interactions in the solid state. |

| TADF Emitters | Attachment to an electron-donating moiety. rsc.org | The this compound would act as the electron-acceptor, with the substituents potentially tuning the energy levels and photophysical properties. |

Exploration of Electronic Properties for Optoelectronic Applications

Quinoline-based materials are utilized as electron carriers and emitters in OLEDs. For example, tris-(8-hydroxyquinoline) aluminum (Alq₃) is a widely used electroluminescent material known for its stability and luminescence. researchgate.netuconn.edu The methoxy group at the 8-position, as seen in 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been shown to yield materials with promising electron transporting and blue-emitting properties. researchgate.netuconn.edu An OLED fabricated with DMeOBQ as the emitting and electron-transporting layer exhibited a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 V. researchgate.netuconn.edu This indicates that the 8-methoxyquinoline core is effective for electroluminescence.

The introduction of a tert-butyl group at the 7-position would be expected to modulate the electronic properties of the 8-methoxyquinoline core. Bulky substituents can influence the molecular packing in thin films, which in turn affects charge transport and device efficiency. The tert-butyl group could potentially prevent close packing, which might reduce intermolecular quenching of luminescence and improve the amorphous stability of the film.

Furthermore, in the context of TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a critical parameter. Small ΔEST values are essential for efficient reverse intersystem crossing from the triplet to the singlet state, which enhances the electroluminescence efficiency. In a series of quinoline-based TADF emitters, ΔEST values as low as 0.04 eV were achieved. rsc.org The electronic tuning afforded by the tert-butyl and methoxy groups on the quinoline ring of this compound could play a role in optimizing the energy levels to achieve a small ΔEST in appropriately designed molecules.

The table below summarizes the optoelectronic properties of some relevant quinoline derivatives, which can serve as a benchmark for the anticipated performance of materials derived from this compound.

| Compound/Device | Role | Emission Peak (nm) | Turn-on Voltage (V) | External Quantum Efficiency (EQE) | Reference |

| DMeOBQ-based OLED | Emitter/Electron Transporter | 425 | 2.8 | Not Reported | researchgate.netuconn.edu |

| PXZ-QL-based non-doped OLED | TADF Emitter | Not Reported | 2.6 | 17.3% | rsc.org |

| PTZ-QL-based non-doped OLED | TADF Emitter | Not Reported | 2.8 | 14.8% | rsc.org |

| DMAC-QL-based non-doped OLED | TADF Emitter | Not Reported | 3.2 | 7.7% | rsc.org |

| Zn(II) with 2-methyl-8-hydroxyquinoline doped OLED | Dopant Emitter | 517 and 539 | Not Reported | Not Reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.